

(S)-Malic acid-13C4 isotopic purity

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Compound of Interest

Compound Name: (S)-Malic acid-13C4

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An In-depth Technical Guide to the Isotopic Purity of (S)-Malic acid-13C4

This guide provides a comprehensive overview of **(S)-Malic acid-13C4**, focusing on its isotopic purity, the analytical methods for its determination, and its role in metabolic research. Designed for researchers, scientists, and drug development professionals, this document outlines key quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows.

Introduction

(S)-Malic acid-13C4 is a stable isotope-labeled form of L-malic acid, an essential intermediate in the citric acid (Krebs) cycle.^{[1][2][3]} In this labeled compound, all four carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic substitution makes it an invaluable tool for tracer studies in metabolomics and metabolic flux analysis, allowing researchers to track the pathway of malic acid and its metabolic products through complex biological systems.^{[1][2][3][4]} The accuracy of such studies is critically dependent on the isotopic and chemical purity of the labeled compound.

Data Presentation: Quantitative Specifications

The isotopic and chemical purity of commercially available **(S)-Malic acid-13C4** is a critical parameter for its use as an internal standard and tracer. The following table summarizes the specifications from various suppliers.

Parameter	Specification	Supplier
Isotopic Purity	≥99 atom % ¹³ C	Sigma-Aldrich
99%	Cambridge Isotope Laboratories[1][2][3]	
Chemical Purity	≥97% (CP)	Sigma-Aldrich
98%	Cambridge Isotope Laboratories[1][2][3]	
98.0%	MedchemExpress[4]	
Molecular Formula	¹³ C ₄ H ₆ O ₅	MedchemExpress[4]
Molecular Weight	138.06 g/mol	Sigma-Aldrich, Cambridge Isotope Laboratories[1][2]

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds like **(S)-Malic acid-13C4** primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry is the most common technique for determining isotopic enrichment. The method is based on the precise mass difference between isotopes.

Methodology:

- **Sample Preparation:** The **(S)-Malic acid-13C4** standard is dissolved in a suitable solvent (e.g., methanol, water) to a known concentration. The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by Liquid Chromatography (LC).

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is required to resolve the isotopologues.^{[6][7]}
- Data Acquisition: The instrument is set to acquire data in a full scan mode to detect the molecular ion of malic acid and its isotopologues. For **(S)-Malic acid-13C4**, the fully labeled molecule will have a mass shift of M+4 compared to the unlabeled compound.
- Data Analysis:
 - Identify Isotopologue Peaks: The mass spectrum will show a cluster of peaks corresponding to the different isotopic forms of the molecule (e.g., molecules with three ¹³C atoms and one ¹²C, molecules with four ¹³C atoms).
 - Correct for Natural Abundance: The measured intensities must be corrected for the natural abundance of other isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ²H) that contribute to the M+1, M+2, etc., peaks.^{[6][8]}
 - Calculate Isotopic Purity: The isotopic purity is calculated from the ratio of the corrected intensity of the fully labeled ion (M+4) to the sum of intensities of all isotopic species of the molecule.^{[6][8]} Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a frequently applied method for this purpose.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides direct information about the carbon framework of the molecule and the extent of isotopic labeling.

Methodology:

- Sample Preparation: A sufficient amount of the **(S)-Malic acid-13C4** is dissolved in a deuterated solvent (e.g., D₂O).
- Instrumentation: A high-frequency NMR spectrometer is used to acquire the ¹³C spectrum.
- Data Acquisition: A quantitative ¹³C NMR experiment is performed. This involves acquiring the spectrum with a long relaxation delay to ensure that the signal intensity is directly

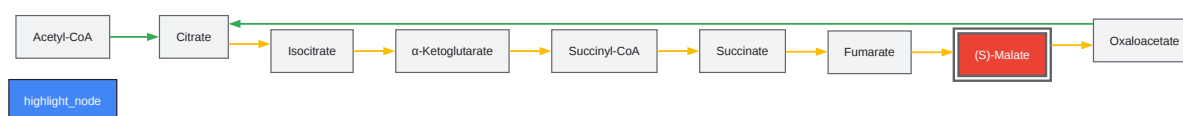
proportional to the number of nuclei.

- Data Analysis:
 - Signal Integration: The signals corresponding to the carbon atoms in the malic acid molecule are integrated.
 - Purity Calculation: The presence of any residual ^{12}C at a specific position would result in a very small or absent signal in the ^{13}C spectrum at that chemical shift. The isotopic enrichment is determined by comparing the integral of the ^{13}C signals to that of a known internal standard or by analyzing the relative intensities of satellite peaks in the ^1H NMR spectrum.[9] While ^1H NMR is also useful, ^{13}C NMR offers superior spectral dispersion and narrower peaks, simplifying analysis.[9]

Mandatory Visualizations

Biochemical Context: The Krebs Cycle

(S)-Malic acid is a key intermediate in the Krebs (Citric Acid) Cycle, a central metabolic pathway for cellular energy production. The diagram below illustrates the position of malate within this cycle.

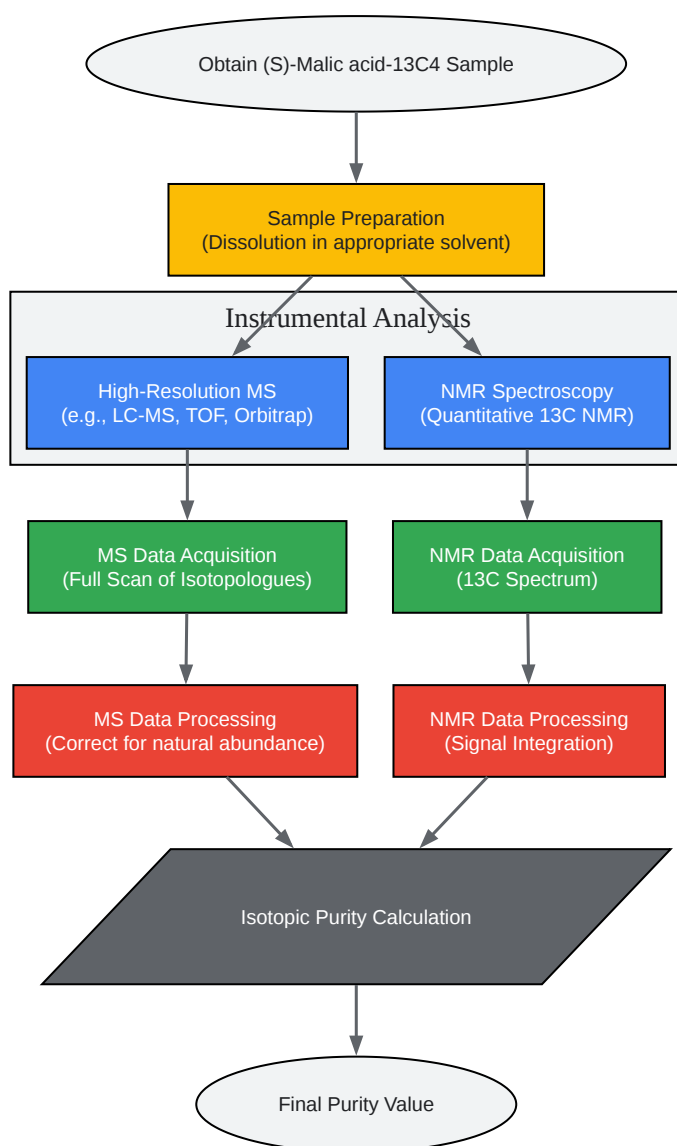


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Caption: The Krebs Cycle, highlighting the role of (S)-Malate.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the general workflow for determining the isotopic purity of **(S)-Malic acid- $^{13}\text{C}_4$** using mass spectrometry or NMR.



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Caption: General workflow for isotopic purity determination.

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